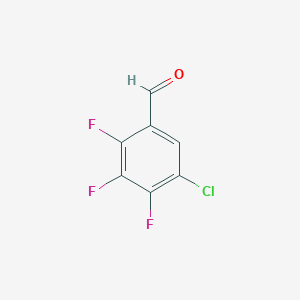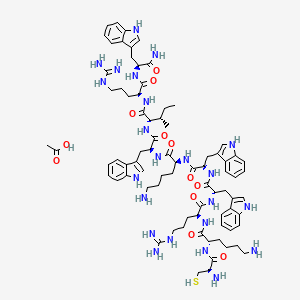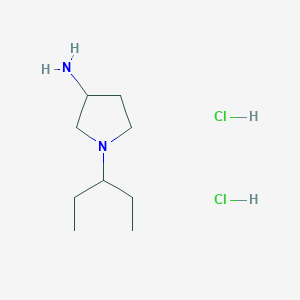
1-Pentan-3-ylpyrrolidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentan-3-ylpyrrolidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C9H21ClN2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the ring construction from cyclic or acyclic precursors, which can be achieved through various synthetic strategies . For example, the use of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Pentan-3-ylpyrrolidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones through oxidation reactions.
Reduction: Reduction of functional groups to form different derivatives.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Oxidation: Formation of pyrrolidin-2-ones.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Pentan-3-ylpyrrolidin-3-amine;dihydrochloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Pentan-3-ylpyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Another class of pyrrolidine derivatives with similar biological activity.
Pyrrolidine-2-one: A derivative with a lactam structure, used in various applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their biological activity.
Prolinol: A hydroxylated pyrrolidine derivative with unique properties.
Uniqueness
1-Pentan-3-ylpyrrolidin-3-amine;dihydrochloride is unique due to its specific structure, which allows it to interact with different biological targets and exhibit distinct biological activities.
Properties
Molecular Formula |
C9H22Cl2N2 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
1-pentan-3-ylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H |
InChI Key |
VYGFVIPKKIXBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCC(C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



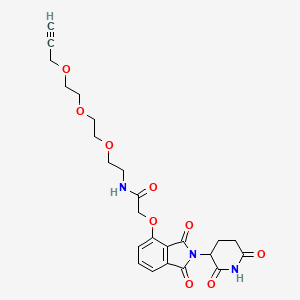

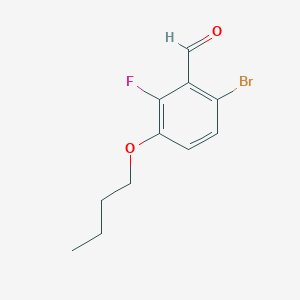
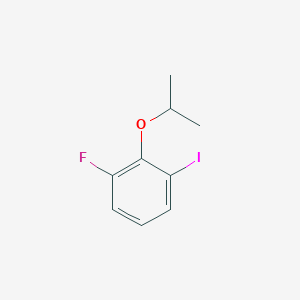

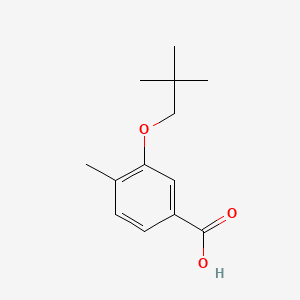
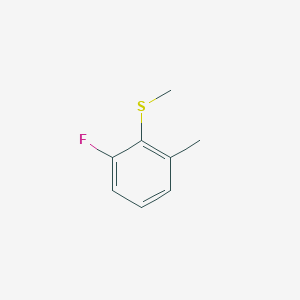

![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
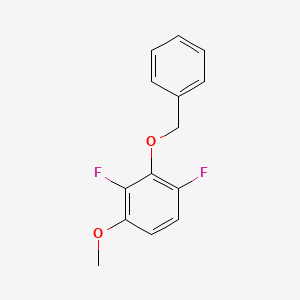
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
